molecular formula C8H12O4 B14336312 Methyl 4-(acetyloxy)-3-methylbut-3-enoate CAS No. 95411-48-6

Methyl 4-(acetyloxy)-3-methylbut-3-enoate

Katalognummer: B14336312
CAS-Nummer: 95411-48-6
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: XKFLIASVDWIBFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(acetyloxy)-3-methylbut-3-enoate is an organic compound with the molecular formula C8H12O4 It is characterized by the presence of an ester group and an acetyloxy group attached to a butenoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(acetyloxy)-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the acetylation of methyl 4-hydroxy-3-methylbut-3-enoate using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(acetyloxy)-3-methylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(acetyloxy)-3-methylbut-3-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.

Wirkmechanismus

The mechanism of action of methyl 4-(acetyloxy)-3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester and acetyloxy groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-hydroxy-3-methylbut-3-enoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    Methyl 4-(methoxy)-3-methylbut-3-enoate: Contains a methoxy group instead of an acetyloxy group, resulting in different chemical properties.

Uniqueness

Methyl 4-(acetyloxy)-3-methylbut-3-enoate is unique due to the presence of both ester and acetyloxy groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Eigenschaften

CAS-Nummer

95411-48-6

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

methyl 4-acetyloxy-3-methylbut-3-enoate

InChI

InChI=1S/C8H12O4/c1-6(4-8(10)11-3)5-12-7(2)9/h5H,4H2,1-3H3

InChI-Schlüssel

XKFLIASVDWIBFB-UHFFFAOYSA-N

Kanonische SMILES

CC(=COC(=O)C)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.